molecular formula C15H16O4 B1424440 4-(4-Methoxybenzyloxy)-3-methoxyphenol CAS No. 1206970-64-0

4-(4-Methoxybenzyloxy)-3-methoxyphenol

Cat. No.: B1424440
CAS No.: 1206970-64-0
M. Wt: 260.28 g/mol
InChI Key: OFTVDVWLBKDHRA-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzyloxy)-3-methoxyphenol is an organic compound that features a phenol group substituted with methoxy and methoxybenzyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzyloxy)-3-methoxyphenol typically involves the protection of phenolic hydroxyl groups using methoxybenzyl groups. One common method is the use of benzyloxypyridinium triflate, which allows for the protection of alcohols and carboxylic acids under relatively neutral reaction conditions . The reaction involves the formation of a benzyl cation under thermal conditions, which then reacts with the phenolic hydroxyl group to form the protected derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of protecting groups and selective reactions, are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzyloxy)-3-methoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The methoxybenzyl group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require the use of strong acids or bases to activate the methoxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can yield quinones, while reduction of the methoxybenzyl group can produce the corresponding alcohol.

Scientific Research Applications

4-(4-Methoxybenzyloxy)-3-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxybenzyloxy)-3-methoxyphenol involves its ability to act as a protecting group for phenolic hydroxyl groups. The methoxybenzyl group can be selectively removed under mild conditions, allowing for the controlled deprotection of the phenolic hydroxyl group. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxybenzyloxy)-3-methoxyphenol is unique due to its dual methoxy and methoxybenzyloxy substitution, which provides enhanced stability and selectivity in protecting phenolic hydroxyl groups. This makes it particularly useful in complex organic synthesis where selective protection and deprotection are required.

Properties

IUPAC Name

3-methoxy-4-[(4-methoxyphenyl)methoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-17-13-6-3-11(4-7-13)10-19-14-8-5-12(16)9-15(14)18-2/h3-9,16H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTVDVWLBKDHRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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